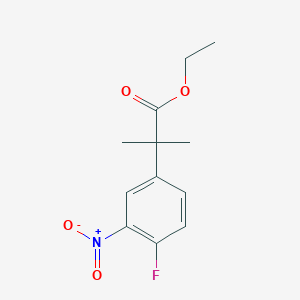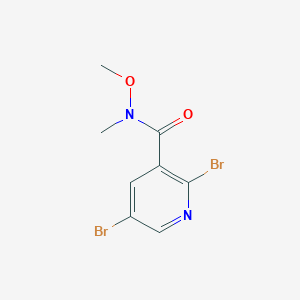
Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate is an organic compound that features a complex structure with a fluoro and nitro group attached to a phenyl ring
Méthodes De Préparation
The synthesis of Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate typically involves a multi-step process. One common synthetic route includes the nitration of 4-fluorotoluene to introduce the nitro group, followed by esterification to form the ethyl ester. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the conversion of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially at the position ortho or para to the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and nitro groups can influence the compound’s reactivity and binding affinity, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate can be compared with other similar compounds, such as:
4-Fluoro-3-nitrobenzoic acid: This compound shares the fluoro and nitro groups but differs in the presence of a carboxylic acid group instead of an ester.
4-Fluoro-3-nitroaniline: Similar in structure, but with an amine group replacing the ester.
Ethyl 4-fluoro-3-nitrobenzoate: This compound has a similar ester group but differs in the position of the substituents on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14FNO4 |
|---|---|
Poids moléculaire |
255.24 g/mol |
Nom IUPAC |
ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H14FNO4/c1-4-18-11(15)12(2,3)8-5-6-9(13)10(7-8)14(16)17/h5-7H,4H2,1-3H3 |
Clé InChI |
MHCVQNCKNKTBQX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)C1=CC(=C(C=C1)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(3-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B13078648.png)


![Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate](/img/structure/B13078658.png)

![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B13078677.png)

